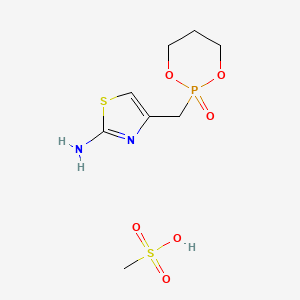
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate is a complex organic compound that features a unique combination of functional groups, including an aminothiazole ring and a dioxaphosphinane oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate typically involves multiple steps. One common method starts with the preparation of the aminothiazole intermediate. This is achieved by reacting thiosemicarbazide with α-haloketones under acidic conditions to form the aminothiazole ring. The next step involves the formation of the dioxaphosphinane ring, which is typically achieved through a cyclization reaction involving a phosphorus-containing reagent such as phosphorus oxychloride (POCl3). Finally, the methanesulfonate group is introduced through a sulfonation reaction using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes or receptors, inhibiting their activity. The dioxaphosphinane oxide moiety can participate in redox reactions, affecting cellular processes. The methanesulfonate group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-4-acetic acid: This compound shares the aminothiazole ring but lacks the dioxaphosphinane oxide moiety.
1,3,4-Oxadiazole derivatives: These compounds have similar heterocyclic structures and are known for their broad range of biological activities.
Uniqueness
2-((2-Aminothiazol-4-yl)methyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H15N2O6PS2 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
methanesulfonic acid;4-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11N2O3PS.CH4O3S/c8-7-9-6(5-14-7)4-13(10)11-2-1-3-12-13;1-5(2,3)4/h5H,1-4H2,(H2,8,9);1H3,(H,2,3,4) |
Clave InChI |
QCNZTLZGCYBSEJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1COP(=O)(OC1)CC2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




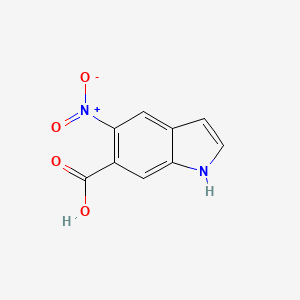
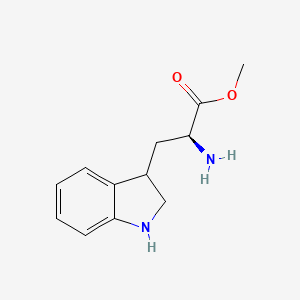
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
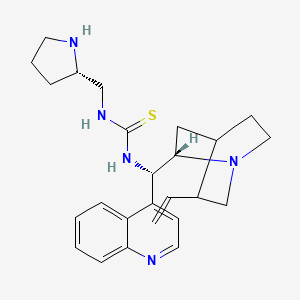

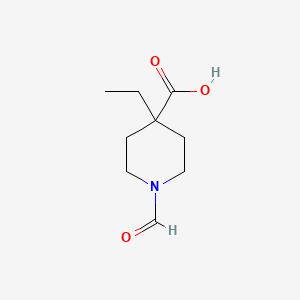
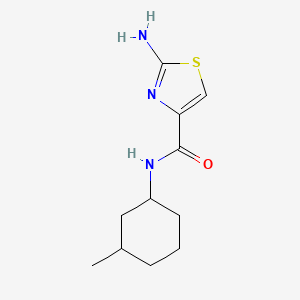
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
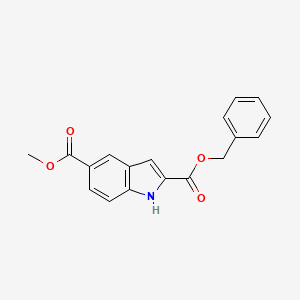
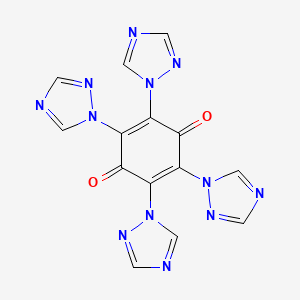
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
